![molecular formula C22H19N3O2S2 B2889343 N-[4-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)oxy]phenyl]thiophene-2-carboxamide CAS No. 670269-76-8](/img/structure/B2889343.png)
N-[4-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)oxy]phenyl]thiophene-2-carboxamide
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Overview
Description
N-[4-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)oxy]phenyl]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C22H19N3O2S2 and its molecular weight is 421.53. The purity is usually 95%.
BenchChem offers high-quality N-[4-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)oxy]phenyl]thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[4-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)oxy]phenyl]thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
Thienopyrimidine compounds, including F1142-4213, have shown remarkable biological properties, such as anticancer activity . They continue to attract considerable interest in medicinal chemistry because of their structural relationship with the purine base and therapeutic potential .
Antibacterial Activity
Thienopyrimidine derivatives are known to have antibacterial properties . This makes F1142-4213 a potential candidate for the development of new antibacterial agents .
Anti-inflammatory Activity
F1142-4213, being a thienopyrimidine derivative, may also exhibit anti-inflammatory properties . This could make it useful in the treatment of various inflammatory diseases .
Antiviral Activity
Thienopyrimidine derivatives are known to possess antiviral activities . Therefore, F1142-4213 could potentially be used in the development of new antiviral drugs .
Antimalarial Activity
Thienopyrimidine scaffolds, like F1142-4213, may serve as models for the development of antimalarial agents . Effective chemotherapy is essential for controlling malaria, and F1142-4213 could contribute to this field .
Kinase Inhibition
F1142-4213 could potentially be used as a kinase inhibitor. For instance, compound 1g, which is similar to F1142-4213, has shown high dual kinase inhibitory activity . This suggests that F1142-4213 could also be a potent kinase inhibitor .
Treatment of Acute Myeloid Leukemia (AML)
F1142-4213 could potentially be used in the treatment of AML. The PI3K/AKTs/mTOR signaling pathway is aberrantly activated in more than 60% of AML patients, and F1142-4213 could potentially inhibit this pathway .
Drug Development
Given its drug-like properties and very low toxic effect predicted by in silico ADME profiling and physiochemical properties, F1142-4213 could serve as a model for the development of new drugs .
Mechanism of Action
Target of Action
Similar compounds have been reported to target kinases such asCasein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner which causes its deactivation .
Biochemical Pathways
The compound likely affects the PTEN/PI3K/Akt pathway , given that its potential targets, CK2 and GSK3β, are involved in the phosphorylation and subsequent deactivation of PTEN . By inhibiting these kinases, the compound could prevent PTEN deactivation, thereby inhibiting the PI3K/Akt pathway and potentially exerting anti-cancer effects.
Result of Action
The molecular and cellular effects of the compound’s action would likely involve the inhibition of tumor growth and proliferation, given its potential anti-cancer effects. This could be due to the prevention of PTEN deactivation and the subsequent inhibition of the PI3K/Akt pathway .
properties
IUPAC Name |
N-[4-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)oxy]phenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S2/c1-13-23-21(19-16-5-2-3-6-17(16)29-22(19)24-13)27-15-10-8-14(9-11-15)25-20(26)18-7-4-12-28-18/h4,7-12H,2-3,5-6H2,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGNJADZCUBYHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C3=C(CCCC3)SC2=N1)OC4=CC=C(C=C4)NC(=O)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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